Cas no 220328-03-0 (3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one)

3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
- 5-Deoxy-6-O-[dimethyl(2-methyl-2-propanyl)silyl]-1,2-O-isopropyli dene-α-D-erythro-hexofuranos-3-ulose
- 2-[(1R)-1,2-Dihydroxy-1-methylethyl]-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one
- [ "" ]
- 5-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one
- 220328-03-0
-
- Inchi: InChI=1S/C15H28O5Si/c1-14(2,3)21(6,7)17-9-8-10-11(16)12-13(18-10)20-15(4,5)19-12/h10,12-13H,8-9H2,1-7H3
- InChI Key: DQOOWVDEQWNBKX-UHFFFAOYSA-N
- SMILES: CC1(OC2C(O1)OC(C2=O)CCO[Si](C)(C)C(C)(C)C)C
Computed Properties
- Exact Mass: 316.17060052g/mol
- Monoisotopic Mass: 316.17060052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Color/Form: Oil
- Density: 1.2±0.1 g/cm3
- Boiling Point: 474.5±45.0 °C at 760 mmHg
- Flash Point: 254.9±25.2 °C
- Vapor Pressure: 0.0±2.7 mmHg at 25°C
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2414-1 mg |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one |
220328-03-0 | 98% | 1mg |
¥ 2,435 | 2023-07-11 | |
TargetMol Chemicals | TN2414-1mg |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one |
220328-03-0 | 1mg |
¥ 2435 | 2024-07-20 | ||
TargetMol Chemicals | TN2414-1mg |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one |
220328-03-0 | 1mg |
¥ 2435 | 2024-07-24 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T20740-5mg |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one |
220328-03-0 | 5mg |
¥4800.0 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T20740-5 mg |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one |
220328-03-0 | 5mg |
¥4800.0 | 2021-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2414-1 mg |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one |
220328-03-0 | 1mg |
¥2435.00 | 2022-04-26 | ||
A2B Chem LLC | AF65776-5mg |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one |
220328-03-0 | 5mg |
$594.00 | 2024-04-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2414-1mg |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one |
220328-03-0 | 1mg |
¥ 2435 | 2023-09-08 |
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one Related Literature
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
Additional information on 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
Latest Research Advances on 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one (CAS: 220328-03-0) in Chemical Biology and Pharmaceutical Applications
Recent studies have highlighted the growing interest in 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one (CAS: 220328-03-0), a sesquiterpene derivative with potential therapeutic applications. This compound, characterized by its unique spirovetivane skeleton, has been the focus of multidisciplinary research due to its promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structural complexity and stereochemistry present both challenges and opportunities for synthetic modification and drug development.
A 2023 study published in the Journal of Natural Products elucidated the biosynthetic pathway of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one in Vetiveria zizanioides, revealing key enzymatic steps involved in its formation. The research team employed a combination of metabolomics, isotopic labeling, and heterologous expression in yeast to identify the cytochrome P450 enzymes responsible for the hydroxylation at positions 3, 11, and 12. These findings provide a foundation for the engineered production of this compound and its analogs through synthetic biology approaches.
In pharmacological investigations, researchers have demonstrated that 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one exhibits significant inhibitory effects on NF-κB signaling pathways, suggesting potential applications in treating inflammatory diseases. Molecular docking studies published in Bioorganic Chemistry (2024) revealed that the compound interacts with the p65 subunit of NF-κB, with the trihydroxy groups playing a crucial role in hydrogen bonding interactions. These computational predictions were validated through surface plasmon resonance (SPR) assays, showing a binding affinity of 2.3 μM.
The compound's anticancer potential has been explored in recent preclinical studies. Research conducted at the National Cancer Institute demonstrated that 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one induces apoptosis in triple-negative breast cancer cells through mitochondrial dysfunction and ROS generation. Notably, the compound showed selective cytotoxicity against cancer cells (IC50 = 8.7 μM) while exhibiting minimal toxicity toward normal mammary epithelial cells (IC50 > 100 μM). These findings were published in Cancer Letters (2024) and have spurred interest in developing derivatives with improved pharmacokinetic properties.
From a chemical synthesis perspective, recent advances have addressed the challenge of constructing the spirovetivane core. A 2024 report in Organic Letters described an asymmetric synthesis route featuring a key gold(I)-catalyzed cyclization to establish the spiro center with excellent enantioselectivity (98% ee). This methodology enables access to gram quantities of the natural product and facilitates structure-activity relationship studies. The synthetic approach also allows for late-stage diversification at various positions of the molecule.
In drug delivery research, nanoparticle formulations of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one have been developed to overcome its poor aqueous solubility (0.12 mg/mL in water). A study in the International Journal of Pharmaceutics (2024) reported that poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound showed enhanced cellular uptake and improved bioavailability in animal models. The nanoparticle formulation increased the compound's half-life from 1.2 hours to 8.7 hours in rats, addressing a major limitation for therapeutic applications.
Looking forward, several research groups are investigating the potential of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one as a lead compound for developing novel anti-inflammatory and anticancer agents. Current efforts focus on optimizing its pharmacological properties through medicinal chemistry approaches while maintaining its favorable safety profile. The compound's unique mechanism of action and structural features position it as a promising candidate for further preclinical development in the pharmaceutical industry.
220328-03-0 (3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one) Related Products
- 10390-14-4(Androst-4-en-3-one,2,17-dihydroxy-, (2b,17b)-)
- 50-23-7(Hydrocortisone)
- 68-96-2(Hydroxyprogesterone)
- 604-09-1(17b-Hydroxyprogesterone)
- 53-06-5(cortisone)
- 152-58-9(Cortodoxone)
- 595-77-7(Algestone)
- 1625-39-4(6a-Methyl Hydrocortisone)
- 2137-18-0(Gestonorone)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)



